

5-Aminopentanamide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Aminopentanamide

Cat. No.: B169292

[Get Quote](#)

5-Aminopentanamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **5-aminopentanamide**, a key intermediate in lysine metabolism. It covers its chemical identity, physicochemical properties, and its role in biological pathways, with a focus on providing practical information for researchers in the life sciences.

Chemical Identifiers and Properties

5-Aminopentanamide, also known as 5-aminovaleramide, is a fatty amide that plays a role in the catabolism of the essential amino acid L-lysine.^[1] Its chemical identity and key properties are summarized below.

General Identifiers

Identifier	Value	Reference
CAS Number	13023-70-6	[1] [2]
IUPAC Name	5-aminopentanamide	[1] [2]
Synonyms	5-aminovaleramide, 5- aminovaleric acid amide, δ - aminovaleramide	[1] [2]
ChEBI ID	CHEBI:18120	[1] [2]
PubChem CID	439358	[1] [2]
HMDB ID	HMDB0012176	[1]
KEGG ID	C00990	[1]

Chemical Formula and Molecular Weight

Property	Value	Reference
Molecular Formula	C5H12N2O	[1] [2] [3]
Molecular Weight	116.16 g/mol	[1] [2] [3]
Monoisotopic Mass	116.094963011 Da	[1] [2]

Physicochemical Properties

Experimental data on the physicochemical properties of **5-aminopentanamide** are limited. The following table includes computed properties from various databases. The substance is known to be a solid at room temperature.[\[1\]](#)[\[2\]](#)

Property	Value	Source
Physical Description	Solid	Human Metabolome Database (HMDB) [1] [2]
Topological Polar Surface Area (TPSA)	69.1 Å ²	Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) [4]
logP	-0.3993	ChemScene [3]
Hydrogen Bond Donor Count	2	ChemScene [3]
Hydrogen Bond Acceptor Count	2	ChemScene [3]
Rotatable Bond Count	4	ChemScene [3]

Chemical Structure Representations

Identifier	String	Reference
Canonical SMILES	C(CCN)CC(=O)N	[1] [2]
InChI	InChI=1S/C5H12N2O/c6-4-2-1-3-5(7)8/h1-4,6H2,(H2,7,8)	[1] [2]
InChIKey	OTIAVLWNTIXJDO-UHFFFAOYSA-N	[1] [2]

Spectroscopic Data

Detailed experimental spectroscopic data for **5-aminopentanamide** is not readily available in public databases. PubChem lists a ¹³C NMR spectrum for the compound, but detailed peak information is not provided.[\[2\]](#) For researchers requiring spectroscopic characterization, experimental determination is recommended.

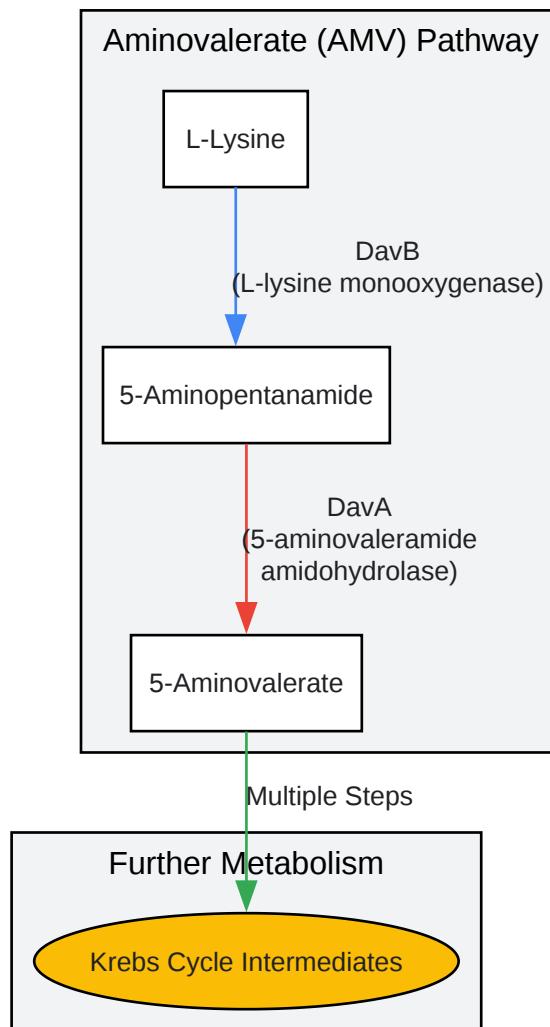
Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **5-aminopentanamide** is not well-documented in the surveyed literature. However, a plausible synthetic route could involve the

amidation of 5-aminopentanoic acid or the partial hydrolysis of the corresponding dinitrile.

General methods for the synthesis of amides are widely available in organic chemistry literature.

Biological Role: Lysine Degradation Pathway


5-Aminopentanamide is a key intermediate in the aminovalerate (AMV) pathway of L-lysine degradation, particularly characterized in the bacterium *Pseudomonas putida*.^{[1][5][6]} This pathway is crucial for the utilization of L-lysine as a carbon and nitrogen source.

The initial steps of this pathway involve a two-enzyme cascade:

- L-lysine monooxygenase (DavB): This enzyme catalyzes the oxidative decarboxylation of L-lysine to produce **5-aminopentanamide**.^[7]
- 5-aminovaleramide amidohydrolase (DavA): This enzyme then hydrolyzes **5-aminopentanamide** to yield 5-aminovalerate and ammonia.^[7]

The subsequent metabolism of 5-aminovalerate eventually leads to intermediates of the Krebs cycle. The genes encoding these enzymes, *davB* and *davA*, often form an operon.^[5]

Below is a diagram illustrating the initial steps of the L-lysine degradation pathway in *Pseudomonas putida*.

Initial Steps of L-Lysine Degradation in *Pseudomonas putida*[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Multiple and Interconnected Pathways for L-Lysine Catabolism in *Pseudomonas putida* KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Aminopentanamide | C5H12N2O | CID 439358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 5-Aminopentanamide hydrochloride | C5H13ClN2O | CID 13292336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 7. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [5-Aminopentanamide CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b169292#5-aminopentanamide-cas-number-and-chemical-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com